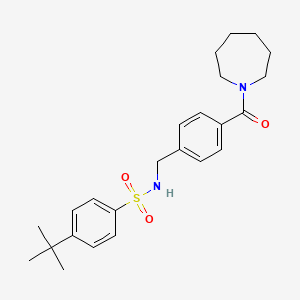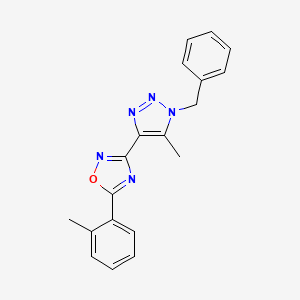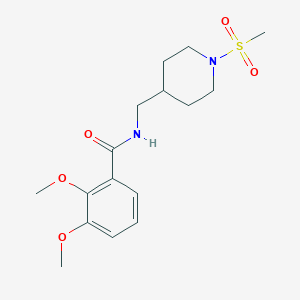![molecular formula C16H17N5O3S B2616563 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034523-28-7](/img/structure/B2616563.png)
8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one” is a complex organic molecule. It contains several functional groups, including a 1,2,3-triazole ring, an azetidine ring, a sulfonyl group, and a pyrrolo[3,2,1-ij]quinolin-4(2H)-one moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the use of click chemistry, a type of chemical reaction that joins small units together in a wide variety of ways . In particular, the 1,2,3-triazole ring can be formed using a copper-catalyzed azide-alkyne cycloaddition . The azetidine ring can be formed using a cycloaddition strategy .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, and Mass spectroscopy . The presence of the 1,2,4-triazole ring can be confirmed by two singlet peaks in the 1H-NMR spectrum .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the 1,2,3-triazole and azetidine rings, as well as the sulfonyl and pyrrolo[3,2,1-ij]quinolin-4(2H)-one moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, they are thermally stable, with decomposition onset temperatures ranging from 147–228 °C . They also exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .Aplicaciones Científicas De Investigación
Synthesis Methods
Researchers have developed various methods for the synthesis of complex organic compounds, including pyrroles and quinolines, which are structurally related to the compound . For instance, Miura et al. (2013) demonstrated the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes, using nickel(0) catalysis. This method efficiently produces isopyrroles, which are further converted to polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013). Similarly, Nanjappa et al. (2015) described the synthesis of novel pyrrolo[1,2-a]quinoline derivatives showing antioxidant and antiproliferative properties, utilizing 4-(1,3-dioxolan-2-yl)quinoline and different phenacyl bromides in a two-step process (Nanjappa, Hanumanthappa, Nagendrappa, Ganapathy, Shruthi, More, Jose, Sowmya, & Kulkarni, 2015).
Biological Applications
The synthesized compounds exhibit significant biological activities. For example, compounds with pyrrolo[1,2-a]quinoline structures were found to have antimicrobial, antiproliferative, and antioxidant properties. The study by Nanjappa et al. (2015) highlighted one compound with excellent scavenging activity and another demonstrating good antiproliferative activity as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. These findings indicate the potential of such compounds in the development of new therapeutic agents targeting specific biological pathways (Nanjappa et al., 2015).
Mecanismo De Acción
Target of action
Compounds containing the 1,2,3-triazol-1-yl motif have appeared with increasing regularity over the last decade . This class of ligands has been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of action
The anticancer activity of molecules containing the triazole moiety is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Biochemical pathways
Compounds with similar structures have been used in the formation of dendritic and polymeric networks .
Pharmacokinetics
Similar compounds have been used in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .
Result of action
Similar compounds have been used in the formation of dendritic and polymeric networks .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential biological activities. Given the promising results seen with similar compounds, it would be interesting to investigate its potential as an anticancer agent . Additionally, further studies could be conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Propiedades
IUPAC Name |
6-[3-(triazol-1-yl)azetidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c22-15-2-1-11-7-14(8-12-3-5-20(15)16(11)12)25(23,24)19-9-13(10-19)21-6-4-17-18-21/h4,6-8,13H,1-3,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHHDTWPQKAODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CC(C4)N5C=CN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride](/img/structure/B2616481.png)
![2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2616482.png)

![5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616484.png)

![N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2616486.png)

![4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2616493.png)
![4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2616495.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2616499.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616501.png)
![2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2616502.png)